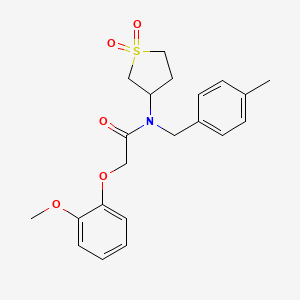

![molecular formula C25H31N3 B12139123 6-undecyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12139123.png)

6-undecyl-6H-indolo[2,3-b]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Undecyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound, which includes an indole fused with a quinoxaline ring, makes it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-undecyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine . This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles to enhance the reaction efficiency under microwave irradiation .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized using transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization . These methods offer higher yields and are more suitable for large-scale production. The use of microwave irradiation and nanoparticle catalysts can also be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Undecyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using potassium hexacyanoferrate(III) to form quinoxalinones.

Reduction: Reduction of nitro groups in the compound can yield corresponding amines.

Substitution: Alkylation with dimethyl sulfate can produce quaternary salts, which can be further converted to perchlorates.

Common Reagents and Conditions

Oxidation: Potassium hexacyanoferrate(III) in aqueous solution.

Reduction: Hydrobromic acid at elevated temperatures (130–140°C).

Substitution: Dimethyl sulfate for alkylation reactions.

Major Products

Oxidation: Quinoxalinones and their derivatives.

Reduction: Indoloquinoxalinamines.

Substitution: Quaternary salts and perchlorates.

Scientific Research Applications

6-Undecyl-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 6-undecyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation . By inserting itself between DNA base pairs, the compound disrupts vital processes such as DNA replication and transcription, leading to cytotoxic effects . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

6-Undecyl-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives, such as:

Ellipticine: A naturally occurring alkaloid with known antitumor properties.

NCA0424, B-220, and 9-OH-B-220: These derivatives exhibit strong DNA binding affinity and significant multidrug resistance modulating activity.

The uniqueness of this compound lies in its undecyl side chain, which may enhance its lipophilicity and cellular uptake, potentially increasing its efficacy in biological applications.

Properties

Molecular Formula |

C25H31N3 |

|---|---|

Molecular Weight |

373.5 g/mol |

IUPAC Name |

6-undecylindolo[3,2-b]quinoxaline |

InChI |

InChI=1S/C25H31N3/c1-2-3-4-5-6-7-8-9-14-19-28-23-18-13-10-15-20(23)24-25(28)27-22-17-12-11-16-21(22)26-24/h10-13,15-18H,2-9,14,19H2,1H3 |

InChI Key |

YUZSFNZCVPPEDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12139053.png)

![N-[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12139073.png)

![(5Z)-2-(3-methylphenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12139078.png)

![3'-[(4-ethoxyphenyl)carbonyl]-1-ethyl-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12139086.png)

![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12139088.png)

![N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12139097.png)

![(2Z)-2-(3-methoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12139101.png)

![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12139103.png)

![4-Ethyl-3-[(2-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B12139114.png)

![5-(3,4-Dimethoxyphenyl)-3-[(3-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12139118.png)

![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol](/img/structure/B12139120.png)

![2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B12139130.png)